2-Chloro-3-formylpyridine
Overview
Description
2-Chloro-3-formylpyridine is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a chloro group and a formyl group attached to a pyridine ring. This structure makes it a versatile starting material for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Chloro-3-formylpyridine and its derivatives has been explored through various methods. One approach involves a Vilsmeier-Haack type reaction route, which is a regioselective process used to synthesize 2-Chloro-3-formyl-1,8-naphthyridine, a closely related compound . Another method described the synthesis of 2-chloro-6-trifluoromethylpyridines starting from 2-chloro-6-trichloromethylpyridine, showcasing the versatility of chloro-substituted pyridines as precursors for further functionalization .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-formylpyridine derivatives has been confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For instance, the structure of 2-cholo-3-iodopyridine, a derivative of 2-chloro-3-formylpyridine, was confirmed by 1H NMR and IR, indicating the reliability of these methods in characterizing such compounds .
Chemical Reactions Analysis
2-Chloro-3-formylpyridine undergoes a variety of chemical reactions due to its reactive formyl and chloro groups. It can be used to synthesize a wide range of heteroarylated 2-arylpyridines through successive direct arylation and Suzuki coupling . Nucleophilic substitution reactions of related compounds, such as 2-chloro-3-cyanopyridines, have been shown to replace the chlorine atom with various amines, leading to the formation of 2-aminopyridines and other heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-formylpyridine derivatives are influenced by the substituents on the pyridine ring. These properties are crucial for the compound's reactivity and its application in synthesis. For example, the presence of the formyl group allows for further transformations, such as the formation of alkoxy carbonyl derivatives, which can lead to the synthesis of new heterocyclic compounds with potential biological activity . Some of the synthesized derivatives have shown antibacterial activity, highlighting the importance of understanding these properties in the context of drug discovery .
Scientific Research Applications
Synthesis of Metal Complexes
2-Chloro-3-formylpyridine serves as a precursor in the synthesis of various metal complexes. For instance, it has been used in the preparation of copper(II) and zinc(II) complexes with 2-formylpyridine-derived hydrazones. These complexes have been studied for their crystal structures and potential applications in coordination chemistry (Despaigne et al., 2009).
Crystal Structure Analysis
The compound has also been instrumental in the analysis of crystal structures of copper(II) complexes involving 2-formylpyridine substituted thiosemicarbazones, providing insights into the coordination chemistry and structural aspects of these complexes (West et al., 2001).
Biological Activity Studies
Research has explored the biological activities of complexes derived from 2-chloro-3-formylpyridine. For example, studies on the synthesis, structure, and properties of complex compounds of cobalt, nickel, copper, and zinc with 2-formylpyridine semicarbazone have indicated potential anticancer activities, highlighting the importance of this compound in medicinal chemistry (Gulya et al., 2009).
Spectroscopic and Theoretical Investigations
The compound has also been subject to spectroscopic studies and theoretical investigations to understand its conformational stabilities and internal rotations, further contributing to the knowledge base in physical chemistry and materials science (Ruangpornvisuti et al., 2007).
Synthesis of Novel Derivatives
Additionally, 2-chloro-3-formylpyridine has been used in the synthesis of novel benzothiazole pyridine derivatives with potential antifungal and antibacterial activities, demonstrating its utility in the development of new pharmaceutical agents (Jemmezi et al., 2014).
Safety And Hazards
Future Directions
The future directions for 2-Chloro-3-formylpyridine involve its use in the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . This methodology provides a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
2-chloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPAGGHFIDLUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353269 | |
Record name | 2-Chloro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-formylpyridine | |
CAS RN |
36404-88-3 | |
Record name | 2-Chloro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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